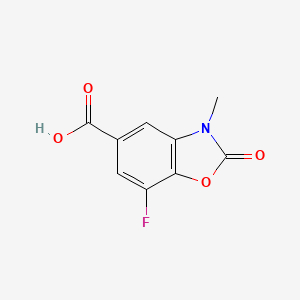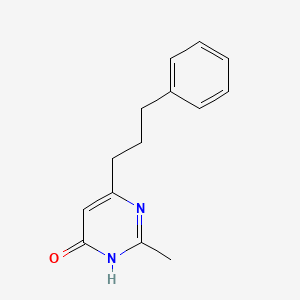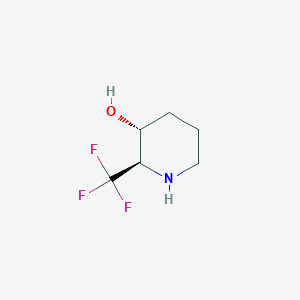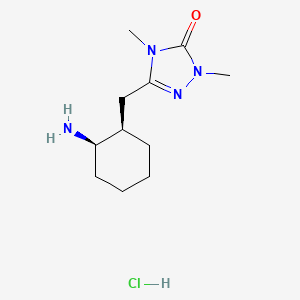
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate is a heterocyclic compound that contains a dioxazinane ring with an amino group and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate and an amine. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the dioxazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tert-butyl ester group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and as a probe for biological pathways.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-aminopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a dioxazinane ring.
tert-Butyl 4-aminopyridine-1-carboxylate: Contains a pyridine ring and is used in different applications.
tert-Butyl 2-amino-1,3,4-thiadiazole-5-carboxylate: Contains a thiadiazole ring and has different chemical properties.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H16N2O4 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
tert-butyl 2-amino-1,3,5-dioxazinane-5-carboxylate |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(11)10-4-12-6(9)13-5-10/h6H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
HDOSGAXEEMQKHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1COC(OC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Thia-9-azaspiro[5.5]undecane-8,10-dione](/img/structure/B13346512.png)
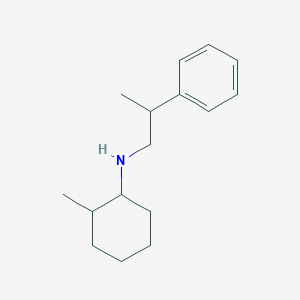
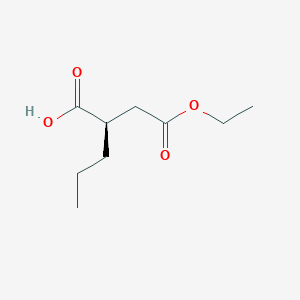
![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13346532.png)
![N-octadecyl-n-[3-(triethoxysilyl)propyl]urea](/img/structure/B13346541.png)


![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one](/img/structure/B13346569.png)
